molecular formula C26H42NNaO5 B1440953 Ursodeoxycholylglycine sodium CAS No. 92411-07-9

Ursodeoxycholylglycine sodium

カタログ番号 B1440953
CAS番号: 92411-07-9
分子量: 471.6 g/mol
InChIキー: AAYACJGHNRIFCT-LWADHXPTSA-M
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ursodeoxycholylglycine, also known as Glycoursodeoxycholic acid, is a metabolite of ursodeoxycholic acid . It is an acyl glycine and a bile acid-glycine conjugate . It has shown therapeutic efficacy in neurodegenerative models and diseases .


Molecular Structure Analysis

The molecular formula of Ursodeoxycholylglycine sodium is C26H42NNaO5 . The molecular weight is 471.605 Da . More detailed structural analysis would require advanced techniques such as X-ray crystallography .

科学的研究の応用

Ursodeoxycholic Acid: Pharmacological Properties and Therapeutic Efficacy

Ursodeoxycholic acid is primarily recognized for its role in the management of cholestatic liver diseases and the dissolution of cholesterol gallstones. Its mechanism involves the reduction of biliary cholesterol saturation, leading to the dissolution of cholesterol gallstones in a subset of patients. Optimal outcomes are observed in patients with small, non-calcified gallstones in a functioning gallbladder. Beyond its gallstone-dissolving capabilities, UDCA has been explored for its protective effects on the liver, influencing bile acid composition and potentially ameliorating liver damage in conditions such as primary biliary cirrhosis (PBC).

Clinical Research and Applications

Gallstone Management

UDCA is effective in dissolving small, radiolucent cholesterol gallstones in selected patients. Its safety profile and efficacy in gallstone dissolution have been well-documented, offering a non-surgical treatment option for patients with symptomatic gallstones under specific conditions (Ward, Brogden, Heel, Speight, & Avery, 1984).

Liver Disease Treatment

In the context of liver diseases, particularly PBC, UDCA has been shown to improve liver function tests and, in some cases, prolong survival. Its use in combination with other treatments, such as colchicine and methotrexate, has been studied for synergistic effects, indicating a role in slowing disease progression (Kaplan, 1997).

Research on Synthesis and Production

The synthesis of UDCA from cholic acid, highlighting the chemical transformation challenges and the exploration of microbial or enzymatic methods to improve production efficiency, underscores ongoing research efforts to enhance the availability and cost-effectiveness of UDCA for clinical use (Tonin & Arends, 2018).

作用機序

Ursodeoxycholic acid, from which Ursodeoxycholylglycine is derived, works by replacing the hydrophobic or more toxic bile acids from the bile acid pool . It inhibits the absorption of cholesterol in the intestine and the secretion of cholesterol into bile, decreasing biliary cholesterol saturation .

Relevant Papers

Several papers were found during the search. One paper discusses the solubility of calcium salts of unconjugated and conjugated natural bile acids . Another paper discusses the preorganized electric fields in voltage-gated sodium channels . A third paper discusses the use of paper-based microfluidic devices for the analysis of clinically relevant analytes . These papers may provide further insights into the properties and potential applications of Ursodeoxycholylglycine sodium.

特性

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO5.Na/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29;/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32);/q;+1/p-1/t15-,16+,17-,18-,19+,20+,21+,24+,25+,26-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAYACJGHNRIFCT-LWADHXPTSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42NNaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

92411-07-9
Record name Ursodeoxycholylglycine sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092411079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name URSODEOXYCHOLYLGLYCINE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SMU62O28G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ursodeoxycholylglycine sodium
Reactant of Route 2
Reactant of Route 2
Ursodeoxycholylglycine sodium
Reactant of Route 3
Reactant of Route 3
Ursodeoxycholylglycine sodium
Reactant of Route 4
Reactant of Route 4
Ursodeoxycholylglycine sodium
Reactant of Route 5
Reactant of Route 5
Ursodeoxycholylglycine sodium
Reactant of Route 6
Reactant of Route 6
Ursodeoxycholylglycine sodium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。